molecular formula C15H20O3 B1584795 Dicyclopentyloxyethyl acrylate CAS No. 65983-31-5

Dicyclopentyloxyethyl acrylate

Cat. No. B1584795
CAS RN: 65983-31-5
M. Wt: 248.32 g/mol
InChI Key: RSVDRWTUCMTKBV-UHFFFAOYSA-N
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Description

“Dicyclopentyloxyethyl acrylate” is a chemical compound with the formula CH2=CHCOOR . It is odorless and mixes well with water and almost every kind of organic solvent . Ethyl acrylate, a type of monomer, is produced by emulsifying acrylic acid or by combining ethanol and vinyl acetate .


Synthesis Analysis

The synthesis of diacrylate and dimethacrylate based on polypropylene glycol (molecular weight 400) were synthesized by reacting with acrylic/methacrylic acid in the presence of a catalyst . The decrease in acid value and the presence of a prominent peak, –C = O stretching, at 1,731 cm −1 showed the formation of diacrylate and dimethacrylate .


Molecular Structure Analysis

The molecular formula of “Dicyclopentyloxyethyl acrylate” is C15H20O3 . Its molecular weight is 248.32 g/mol . The InChI key is RSVDRWTUCMTKBV-UHFFFAOYSA-N .


Chemical Reactions Analysis

Acrylates are known for their varied physical properties and ease of synthesis . They are sought after specifically for coatings, adhesives, sealants, and elastomers (CASE) applications because of their stability, high heat resistance, excellent weathering, low-temperature performance, and water resistance .


Physical And Chemical Properties Analysis

“Dicyclopentyloxyethyl acrylate” has a melting point of 113℃/1mm, a boiling point of 113°C 1mm, and a density of 1.085 g/mL at 25 °C (lit.) . Its refractive index is n 20/D 1.501 (lit.) .

Scientific Research Applications

Polymerization and Coatings

Acrylate monomers, including those structurally related to dicyclopentyloxyethyl acrylate, are widely used in polymerization processes to create polymers with specific characteristics. For example, N-heterocyclic carbenes catalyze the oxa-Michael addition polymerization of hydroxyl-functionalized acrylate monomers, producing poly(ester-ether)s with new polymers that have alicyclic, alkene, and alkyne groups in the main chain. This method demonstrates the versatility of acrylates in synthesizing polymers with diverse functionalities, potentially including those with dicyclopentyloxyethyl groups for specific applications in coatings and materials science (Matsuoka, Namera, & Suzuki, 2015).

Drug Delivery Systems

Acrylate polymers have been explored as materials for controlled drug release, indicating the potential of acrylates in biomedical applications. For instance, acrylamide grafted onto hydroxyethyl cellulose and blended with sodium alginate was used to create pH-sensitive interpenetrating network microspheres for the controlled release of diclofenac sodium, an anti-inflammatory drug. This research exemplifies how acrylate-related polymers can be tailored for specific drug delivery applications, potentially extending to those involving dicyclopentyloxyethyl acrylate derivatives (Al-Kahtani & Sherigara, 2014).

Biomedical Applications

Hydroxyl-terminated poly(urethane acrylate)s synthesized for biomedical applications highlight the versatility of acrylate-based polymers in medical technology. These polymers were designed for use as soft-liner materials in denture applications, emphasizing the importance of acrylate polymers in creating biocompatible materials for healthcare (Keskin & Usanmaz, 2010).

Coatings and Material Science

Acrylates are instrumental in developing coatings with specific properties, such as enhanced durability and resistance. For instance, alicyclic acrylates with hydrophilic moieties were used to develop chemically amplified positive resists for ArF lithography, demonstrating acrylates' role in advancing materials science and nanotechnology applications (Maeda et al., 2001).

Safety And Hazards

“Dicyclopentyloxyethyl acrylate” is classified under the GHS07 hazard class . It has a hazard statement of H315, which means it causes skin irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The global dicyclopentyloxyethyl-acrylate market size was 11 million in 2022 and is expected to reach USD 22.86 million by 2031, exhibiting a CAGR of 8.3% during the forecast period . This indicates a promising future for “Dicyclopentyloxyethyl acrylate” in various applications due to its unique properties .

properties

IUPAC Name

2-(8-tricyclo[5.2.1.02,6]dec-3-enyloxy)ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-2-15(16)18-7-6-17-14-9-10-8-13(14)12-5-3-4-11(10)12/h2-4,10-14H,1,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVDRWTUCMTKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOC1CC2CC1C3C2C=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclopentyloxyethyl acrylate

CAS RN

65983-31-5
Record name 2-[(3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl)oxy]ethyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65983-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicyclopentyloxyethyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065983315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]ethyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.974
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Record name DICYCLOPENTENYLOXYETHYL ACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ47YDC6TQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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